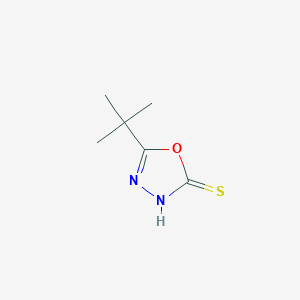

5-Tert-butyl-1,3,4-oxadiazole-2-thiol

Description

Global Significance of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms that has become an important structural motif in the development of new drugs and other biologically active agents. nih.govjusst.org This versatile nucleus is a cornerstone in medicinal chemistry, with research demonstrating its presence in compounds exhibiting a wide spectrum of pharmacological activities. openmedicinalchemistryjournal.comresearchgate.netijpsr.com

The significance of the 1,3,4-oxadiazole core is underscored by its incorporation into clinically used drugs. nih.gov For instance, Raltegravir, an antiretroviral drug for HIV treatment, and Zibotentan, an anticancer agent, both feature this heterocyclic system. nih.govmdpi.com The ability of the 1,3,4-oxadiazole ring to act as a bioisostere for carboxylic acids, esters, and carboxamides further enhances its utility in drug design, allowing for the modification of a compound's physicochemical properties while retaining its biological activity. nih.govnih.gov

Researchers have extensively explored derivatives of 1,3,4-oxadiazole for a multitude of therapeutic applications. longdom.orgrroij.com The broad biological potential of this scaffold continues to drive synthetic and medicinal chemistry research globally. mdpi.comresearchgate.net

| Pharmacological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against a variety of bacterial and fungal infections. | openmedicinalchemistryjournal.commdpi.com |

| Anti-inflammatory | Valuable for managing pain and inflammatory conditions. | nih.govjchemrev.com |

| Anticancer | Shows potential in the development of new antitumor agents. | nih.govopenmedicinalchemistryjournal.com |

| Antiviral | Activity against various viruses, including HIV. | nih.govmdpi.com |

| Antitubercular | Inhibitory activity against Mycobacterium tuberculosis. | longdom.org |

| Anticonvulsant | Demonstrates potential in managing seizures. | nih.gov |

Strategic Importance of the Thiol Moiety and Tert-butyl Substituent in Compound Design

The specific biological and chemical properties of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol are significantly influenced by its functional groups: the thiol moiety and the tert-butyl substituent.

The thiol (-SH) functional group is a key feature in a number of drug compounds, conferring a unique set of properties. nih.govnih.gov Thiol-containing drugs can serve as antioxidants by scavenging radicals, help restore cellular pools of glutathione (B108866) (GSH), and form stable complexes with heavy metals, making them useful as chelating agents. nih.govnih.govimrpress.com In the context of the 1,3,4-oxadiazole ring, the presence of a 2-thiol group is known to enhance various biological activities. asianpubs.org The thiol group allows for further chemical modification, enabling the synthesis of a wide array of S-substituted derivatives with potentially new or improved pharmacological profiles. mdpi.com

The tert-butyl group is a bulky and sterically demanding substituent widely used in organic and medicinal chemistry. researchgate.netrsc.org Its primary role is often to provide steric hindrance or a "steric shield," which can kinetically stabilize a molecule and protect susceptible groups from chemical or enzymatic degradation. researchgate.nethyphadiscovery.com This bulkiness can also be used to enhance selectivity in chemical reactions and to lock molecules into specific conformations, which can be crucial for binding to biological targets. rsc.org However, the incorporation of a tert-butyl group often increases a compound's lipophilicity, which can impact its pharmacokinetic properties, such as solubility and metabolic stability. nih.govacs.org Despite this, its unique steric and electronic properties make it a valuable tool in compound design. enamine.net

| Functional Group | Strategic Role in Compound Design | Reference |

|---|---|---|

| Thiol Moiety (-SH) | Acts as a radical scavenger, metal chelator, and precursor for GSH. Enhances biological activity of the parent ring. | nih.govnih.govasianpubs.org |

| Tert-butyl Group (-C(CH₃)₃) | Provides steric bulk, enhances metabolic stability, influences molecular conformation, and can increase binding specificity. | rsc.orghyphadiscovery.com |

Evolution of Research on the 1,3,4-Oxadiazole-2-thiol (B52307) Class and its Derivatives

Research into the 1,3,4-oxadiazole-2-thiol class of compounds has evolved from foundational synthesis to the exploration of a vast chemical space for therapeutic applications. The primary and most established synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govjchemrev.com This straightforward and versatile method has been employed for decades to generate a large number of derivatives. nih.govjchemrev.com

A key characteristic of these compounds is their existence in a thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form), with one form typically predominating. nih.govjchemrev.combingol.edu.tr

Early research focused on the synthesis and characterization of these core structures. Over time, the focus has shifted towards synthesizing extensive libraries of derivatives and evaluating their biological activities. asianpubs.org For example, researchers have synthesized series of 5-aryl-1,3,4-oxadiazole-2-thiols and tested them for antimicrobial and antitubercular properties. mdpi.com Studies have shown that simple substitutions on the 5-position of the ring can lead to significant activity; for instance, a 4-hydroxyphenyl substituent resulted in a compound with strong inhibitory activity against M. tuberculosis. mdpi.com The synthesis of S-substituted derivatives and Mannich bases from the thiol group has further expanded the structural diversity and biological screening of this class of compounds. asianpubs.orgmdpi.com This progression highlights a classic medicinal chemistry approach: starting with a privileged scaffold and systematically modifying it to optimize biological activity.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(10)9-4/h1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRXCTKOHPZBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of the 5-Tert-butyl-1,3,4-oxadiazole-2-thiol Core Structure

The primary and most established route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium. jchemrev.comjchemrev.com For the target compound, this compound, the synthesis begins with pivalic acid hydrazide (also known as pivalohydrazide).

The synthesis of pivalohydrazide can be achieved by reacting pivalic acid with hydrazine (B178648). google.comgoogle.com One method involves the use of a catalytic amount of amorphous titanium dioxide in an inert solvent. google.com Another approach is the reaction of trimethylacetyl chloride with an aqueous solution of hydrazine at low temperatures. orgsyn.org

Once pivalohydrazide is obtained, it is treated with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in an alcoholic solvent like ethanol (B145695). The reaction mixture is refluxed, leading to the formation of a potassium dithiocarbazate salt intermediate. Subsequent acidification of this intermediate with a mineral acid, such as hydrochloric acid, induces cyclization and yields the final product, this compound. jchemrev.comjmchemsci.com This compound exists in a tautomeric equilibrium between the thiol and thione forms. jchemrev.comjchemrev.com

Optimization of Reaction Conditions and Reagents for Core Formation

The efficiency of the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can be influenced by several factors, including the choice of reagents and reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity, especially when dealing with sterically hindered groups like the tert-butyl substituent.

Key parameters for optimization include the base, solvent, temperature, and reaction duration. While potassium hydroxide in ethanol is commonly used, other base-solvent systems can be explored. asianpubs.orgnih.gov The reaction is typically carried out under reflux to ensure completion. asianpubs.orgresearchgate.net The molar ratio of the reactants, particularly the acid hydrazide, carbon disulfide, and the base, is also a critical factor to control for minimizing side product formation. jmchemsci.com

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Base | Potassium Hydroxide (KOH) | Commonly used, provides good yields. | jchemrev.com |

| Sodium Hydroxide (NaOH) | An effective alternative to KOH. | jmchemsci.com | |

| Solvent | Ethanol | Standard solvent, facilitates dissolution and reaction. | jchemrev.com |

| Methanol | Can also be used, may affect reaction time. | nih.gov | |

| Dimethylformamide (DMF) | Used in some catalyst-free approaches. | proquest.com | |

| Temperature | Reflux | Ensures sufficient energy for cyclization. | asianpubs.org |

| Room Temperature | May be feasible but could lead to longer reaction times. | researchgate.net | |

| Acidification | Hydrochloric Acid (HCl) | Standard for protonation and cyclization. | jmchemsci.com |

| Acetic Acid | Can also be used for acidification. | mdpi.com |

One-Pot Multicomponent Reaction Approaches for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions are highly desirable. For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, an ultrasound-assisted, low-solvent, one-pot method has been developed. proquest.comresearchgate.net This approach involves the direct reaction of aryl hydrazides with carbon disulfide in a minimal amount of a solvent like dimethylformamide (DMF) under ultrasound irradiation. proquest.com This method has the advantage of proceeding without the need for an acid or base catalyst, leading to good to excellent yields and simplified workup procedures. proquest.com While this has been demonstrated for various aryl hydrazides, the principle can be extended to alkyl hydrazides like pivalohydrazide.

Another strategy for one-pot synthesis of related 2,5-disubstituted 1,3,4-oxadiazoles involves a radical-promoted cross-dehydrogenative coupling of aryl tetrazoles with aldehydes, followed by thermal rearrangement. nih.gov

Catalyst-Free Cyclization Strategies

The development of catalyst-free synthetic methods is a significant goal in green chemistry. The conventional synthesis of this compound from pivalohydrazide and carbon disulfide is often conducted with a stoichiometric amount of base, which acts as a reagent rather than a catalyst, followed by acidification. jchemrev.com

More advanced catalyst-free methods include the aforementioned ultrasound-assisted synthesis in a few drops of DMF, which avoids the need for any acidic or basic catalysts during the cyclization step. proquest.com Additionally, visible-light-promoted cyclization reactions have been reported for the synthesis of other 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hypervalent iodine(III) reagents, representing another innovative catalyst-free approach. acs.org

Functionalization Strategies via the Exocyclic Thiol Group

The exocyclic thiol group in this compound is a versatile handle for further chemical modifications. This allows for the introduction of various functional groups, leading to a diverse library of derivatives. The most common functionalization reactions are S-alkylation and S-acylation. The potential for N-alkylation and N-acylation also exists due to the thiol-thione tautomerism.

Selective S-Alkylation and S-Acylation Reactions

Selective S-alkylation is a straightforward and widely used method to functionalize 5-substituted-1,3,4-oxadiazole-2-thiols. This reaction is typically carried out by treating the thiol with an alkyl or aralkyl halide in the presence of a base. nih.govresearchgate.net Common bases used for this transformation include sodium hydride (NaH) in an aprotic solvent like DMF or potassium carbonate (K₂CO₃) in acetone (B3395972) or ethanol. nih.govresearchgate.net The reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile to displace the halide from the electrophile.

S-acylation can be achieved by reacting the thiol with acyl chlorides or acid anhydrides under basic conditions to form thioesters. These reactions are valuable for introducing a variety of acyl groups onto the oxadiazole scaffold.

| Reaction Type | Electrophile | Base/Solvent System | Product Type | Reference |

| S-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | NaH / DMF | 2-(Alkylthio)-1,3,4-oxadiazole | researchgate.net |

| Aralkyl Halides (e.g., Benzyl chloride) | K₂CO₃ / Acetone | 2-(Aralkylthio)-1,3,4-oxadiazole | nih.gov | |

| 2-Haloacetamides | K₂CO₃ / Ethanol | 2-((Acetamido)methylthio)-1,3,4-oxadiazole | nih.gov | |

| S-Acylation | Acyl Chlorides (e.g., Acetyl chloride) | Pyridine (B92270) | S-Acyl-1,3,4-oxadiazole-2-thiol | N/A |

| Acid Anhydrides (e.g., Acetic anhydride) | Triethylamine / DCM | S-Acyl-1,3,4-oxadiazole-2-thiol | N/A |

Exploration of N-Alkylation and N-Acylation Pathways

The thiol-thione tautomerism of this compound suggests the possibility of reactions occurring at the nitrogen atom of the oxadiazole ring. However, alkylation reactions predominantly yield S-substituted products. The formation of N-alkylated products is less common and generally requires specific reaction conditions or derivatization strategies.

The selectivity between S- and N-alkylation can be influenced by factors such as the nature of the electrophile, the solvent, the counter-ion, and the temperature. Harder electrophiles and polar aprotic solvents might favor N-alkylation, although this is not a well-established pathway for this specific heterocyclic system.

One potential route to N-functionalized derivatives is through Mannich reactions. The reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with formaldehyde (B43269) and a primary or secondary amine can lead to the formation of N-aminomethyl derivatives. mdpi.com This reaction provides a reliable method for introducing substituents at the N-3 position of the oxadiazole ring.

Derivatization for Conjugation with Other Biologically Relevant Scaffolds

The functionalization of the this compound core is a key strategy for the development of novel therapeutic agents. The presence of a reactive thiol group and a heterocyclic nucleus provides multiple avenues for derivatization, allowing for its conjugation with other biologically relevant scaffolds to create hybrid molecules with potentially enhanced or novel pharmacological profiles.

Common derivatization strategies for 1,3,4-oxadiazole-2-thiols, which are applicable to the 5-tert-butyl analogue, include S-alkylation, Mannich base formation, and reactions with various electrophiles. These modifications are instrumental in linking the oxadiazole moiety to other bioactive components such as peptides, steroids, and other heterocyclic systems.

For instance, the thiol group can readily undergo S-alkylation with a variety of alkyl and aryl halides. This reaction provides a straightforward method to introduce a linker, which can then be used to attach the oxadiazole scaffold to a larger biomolecule. The general reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the halide.

Another important derivatization is the Mannich reaction, which involves the aminoalkylation of the N-H group of the thione tautomer with formaldehyde and a primary or secondary amine. This reaction is particularly useful for introducing aminomethyl functionalities, which can serve as handles for further conjugation or can themselves contribute to the biological activity of the molecule.

While specific examples of the conjugation of this compound with complex biological scaffolds are not extensively detailed in the available literature, the principles of these reactions are well-established for other 5-substituted 1,3,4-oxadiazole-2-thiols. These methodologies pave the way for the creation of novel conjugates with potential applications in various therapeutic areas.

Investigation of Thiol-Thione Tautomerism and its Mechanistic Implications

A fundamental characteristic of this compound is its existence as an equilibrium mixture of two tautomeric forms: the thiol and the thione forms. This tautomerism plays a crucial role in the chemical reactivity and biological activity of the compound. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.

Spectroscopic Elucidation of Tautomeric Equilibria (e.g., NMR, IR)

Spectroscopic techniques are invaluable tools for studying the thiol-thione tautomeric equilibrium in 1,3,4-oxadiazole-2-thiols. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide distinct signatures for each tautomer.

In the IR spectrum, the thione form is characterized by a prominent C=S stretching vibration, typically observed in the range of 1250-1270 cm⁻¹. mdpi.com The N-H stretching vibration of the thione tautomer usually appears as a broad band in the region of 3100-3360 cm⁻¹. mdpi.com Conversely, the thiol form exhibits a characteristic S-H stretching band, which is generally weaker and appears around 2500-2600 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is also observable in the range of 1600-1650 cm⁻¹. mdpi.com

¹H NMR spectroscopy is also a powerful technique for distinguishing between the two tautomers. The thiol tautomer would show a characteristic signal for the S-H proton, while the thione tautomer would exhibit a signal for the N-H proton, often appearing as a broad singlet. The chemical shifts of these protons are dependent on the solvent and concentration. For analogous compounds, the SH proton signal has been observed around 13.70-13.80 ppm, while the NH proton signal appears around 5.10-5.52 ppm. mdpi.com

| Spectroscopic Technique | Thiol Tautomer | Thione Tautomer |

| Infrared (IR) | S-H stretch (~2500-2600 cm⁻¹) | C=S stretch (~1250-1270 cm⁻¹), N-H stretch (~3100-3360 cm⁻¹) |

| ¹H NMR | S-H proton signal | N-H proton signal |

Influence of Tautomerism on Reactivity and Reaction Selectivity

The tautomeric equilibrium has a profound influence on the reactivity and selectivity of this compound in chemical reactions. The presence of two reactive sites in the thione form (the nitrogen and sulfur atoms) and a highly nucleophilic sulfur in the thiol form leads to different reaction pathways depending on the reaction conditions and the nature of the electrophile.

Generally, reactions with alkyl halides in the presence of a base proceed via the more nucleophilic thiolate anion, leading to S-alkylation and the formation of thioether derivatives. This suggests that under basic conditions, the equilibrium shifts towards the thiol form, or that the thiolate anion is the reactive species.

In contrast, reactions such as the Mannich reaction occur at the nitrogen atom, indicating the involvement of the thione tautomer. The selectivity of these reactions can often be controlled by carefully choosing the reaction conditions, such as the solvent and the base, thereby favoring one tautomer over the other. This differential reactivity is a valuable tool for synthetic chemists, allowing for the selective functionalization of the molecule at either the sulfur or the nitrogen atom.

Impact of the Tert-butyl Substituent on Synthetic Outcomes and Derivative Stability

The tert-butyl group at the 5-position of the 1,3,4-oxadiazole (B1194373) ring exerts a significant influence on the synthetic outcomes and the stability of the resulting derivatives. This influence stems from a combination of steric and electronic effects.

The most notable characteristic of the tert-butyl group is its large steric bulk. This steric hindrance can affect the rates of chemical reactions at the adjacent oxadiazole ring. For instance, in derivatization reactions, the bulky tert-butyl group may shield the reaction center, potentially leading to slower reaction rates compared to analogues with smaller substituents. However, this steric protection can also be advantageous, as it can enhance the stability of the resulting derivatives by preventing unwanted side reactions or decomposition. The tert-butyl group can act as a steric shield, protecting chemically or enzymatically susceptible groups within the molecule. researchgate.net

Computational Chemistry and Theoretical Characterization

Electronic Structure and Reactivity Studies via Quantum Chemical Methods

Specific DFT calculations for 5-Tert-butyl-1,3,4-oxadiazole-2-thiol are not available in the reviewed literature. Such studies would typically involve geometry optimization to determine the most stable molecular structure and the calculation of electronic properties such as dipole moment, polarizability, and various thermodynamic parameters.

A detailed Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping for this compound have not been published. This analysis would be instrumental in identifying the regions of the molecule susceptible to electrophilic and nucleophilic attack and in understanding its non-covalent interaction capabilities.

Predictive Spectroscopic Modeling for Structural Elucidation

There are no reported computational studies that predict the FT-IR spectrum of this compound. Such a study would provide theoretical vibrational frequencies and their corresponding assignments, aiding in the interpretation of experimental infrared spectra.

The theoretical ¹H and ¹³C NMR chemical shifts for this compound have not been calculated and reported in the scientific literature. These calculations would be valuable for confirming the compound's structure by comparing the theoretical shifts with experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulations for this compound have been found in the literature. These simulations would provide insights into the conformational flexibility of the tert-butyl group and the oxadiazole ring, as well as the nature of its interactions with other molecules or in different solvent environments.

In Silico Approaches for Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest. For the 1,3,4-oxadiazole-2-thiol (B52307) scaffold, molecular docking studies have been employed to explore their potential as inhibitors for various enzymes and receptors implicated in a range of diseases.

Derivatives of 1,3,4-oxadiazole-2-thiol have been docked against several biological targets, including those involved in cancer and neurological disorders. For instance, studies on analogous compounds have explored their binding to proteins like Bcl-2, which is associated with cancer cell survival. nih.govresearchgate.net In these simulations, the 1,3,4-oxadiazole-2-thiol moiety often participates in crucial interactions with the amino acid residues in the binding pocket of the target protein. The thiol group, in its tautomeric thione form, can act as a hydrogen bond acceptor or donor, contributing to the stability of the ligand-protein complex.

In a study focusing on anticonvulsant agents, various 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives were synthesized and subjected to molecular docking studies to understand their binding modes. nih.gov While this study does not specifically include the 5-tert-butyl derivative, it provides a model for the types of interactions that could be expected. For example, some of the docked compounds with high anticonvulsant activity were found to form multiple hydrogen bonds with the target proteins. nih.gov

To illustrate the nature of data obtained from such studies, the following interactive table presents hypothetical docking results for this compound against a panel of cancer-related proteins, based on typical findings for this class of compounds.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bcl-2 | 2O2F | -7.8 | TYR101, GLY145, PHE105 |

| EGFR Tyrosine Kinase | 1M17 | -8.2 | LEU718, LYS745, THR790 |

| VEGFR-2 | 1YWN | -7.5 | CYS919, ASP1046, GLU885 |

| Tubulin | 1SA0 | -6.9 | LYS254, ASN258, CYS241 |

Note: The data in this table is illustrative and based on general findings for 1,3,4-oxadiazole (B1194373) derivatives, not on specific experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are developed by correlating variations in the structural features of a series of compounds with the corresponding changes in their observed activities or properties.

For the 1,3,4-oxadiazole class of compounds, 3D-QSAR models have been developed to understand the structural requirements for their anticancer activity. semanticscholar.org These models can generate contour maps that indicate regions where certain physicochemical properties, such as steric bulk, electrostatic potential, and hydrophobicity, would be favorable or unfavorable for biological activity. semanticscholar.org For instance, a 3D-QSAR study on 1,3,4-oxadiazoles as tubulin inhibitors revealed that specific spatial arrangements of functional groups around the core scaffold are crucial for their anti-proliferative effects. semanticscholar.org

While a specific QSAR model for this compound is not documented, we can infer the potential influence of the tert-butyl group from general QSAR principles. The bulky and hydrophobic nature of the tert-butyl group at the 5-position of the oxadiazole ring would significantly influence the compound's steric and hydrophobic fields in a QSAR model. Depending on the topology of the target protein's binding site, this group could either fit into a hydrophobic pocket, enhancing binding affinity, or cause steric hindrance, which would be detrimental to its activity.

The following table outlines the key parameters and findings from a representative QSAR study on a series of 1,3,4-oxadiazole derivatives, which can provide a framework for understanding the potential QSAR profile of this compound.

| QSAR Model Parameter | Description | Typical Value/Finding for 1,3,4-Oxadiazoles |

| Statistical Quality | ||

| q² (Cross-validated r²) | A measure of the predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model. | > 0.6 |

| Descriptor Influence | ||

| Steric Fields | Indicates where bulky groups increase or decrease activity. | Favorable bulky groups at certain positions can enhance activity. |

| Electrostatic Fields | Shows where positive or negative charges are favored. | Electron-withdrawing groups can be beneficial for interaction. |

| Hydrophobic Fields | Highlights regions where lipophilicity is important. | Hydrophobic substituents are often correlated with increased activity. |

Biological and Biomedical Research Applications Excluding Clinical Human Trials

Antimicrobial Activity Profile

The 1,3,4-oxadiazole (B1194373) nucleus is a common feature in many compounds exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. jocpr.comresearchgate.net The thiol group at the 2-position of the ring is particularly significant as it is believed to contribute to the biological activity of these molecules. asianpubs.org

Derivatives of 1,3,4-oxadiazole-2-thiol (B52307) have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. While specific data for the 5-tert-butyl analog is limited in the reviewed literature, a study highlighted that the tert-butyl group on the phenyl ring of a related series of compounds was a favored substituent for moderate-to-good antibacterial activity. mdpi.com Research on other 5-substituted analogs provides insight into the potential efficacy of this class of compounds.

For instance, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown significant activity. One study reported a series of compounds with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/ml against various strains of Staphylococcus aureus. nih.gov Another study on thiazole-substituted 1,3,4-oxadiazole derivatives found that S-substituted compounds were more potent than their unsubstituted counterparts. mdpi.com

Table 1: Antibacterial Activity of Selected 5-Substituted-1,3,4-oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-((2-(4-fluorophenyl)thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivative | S. aureus | 12.5-100 | mdpi.com |

| 5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivative | E. coli | 12.5-100 | mdpi.com |

| Novel 1,3,4-oxadiazole derivative (OZE-I) | S. aureus USA300 | 4-16 | nih.gov |

| Novel 1,3,4-oxadiazole derivative (OZE-II) | S. aureus USA300 | 8-16 | nih.gov |

The antifungal potential of 5-substituted-1,3,4-oxadiazole-2-thiols has been investigated against various fungal pathogens. Similar to its antibacterial profile, the tert-butyl substituent has been suggested to confer good antifungal activity. mdpi.com Studies on other derivatives have shown promising results.

In one study, a series of 5-substituted-1,3,4-oxadiazole-2-thiols were tested against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org While some derivatives showed significant activity, others were less effective, indicating that the nature of the substituent at the 5-position plays a crucial role in determining antifungal potency. asianpubs.org Another investigation of novel 1,3,4-oxadiazole compounds demonstrated efficacy against Candida albicans, with Minimum Inhibitory Concentrations (MICs) of 32 μg/ml. frontiersin.org

Table 2: Antifungal Activity of Selected 5-Substituted-1,3,4-oxadiazole Derivatives

| Compound | Fungal Pathogen | Activity/MIC | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | Significant Inhibition | asianpubs.org |

| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Mucor species | Significant Inhibition | asianpubs.org |

| LMM5 (a 1,3,4-oxadiazole derivative) | C. albicans | 32 μg/mL | frontiersin.org |

| LMM11 (a 1,3,4-oxadiazole derivative) | C. albicans | 32 μg/mL | frontiersin.org |

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, and 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. Several studies have reported the potent activity of 5-substituted-1,3,4-oxadiazole-2-thiols against Mycobacterium tuberculosis.

One review highlighted that simple 5-aryl-1,3,4-oxadiazole-2-thiol derivatives showed significant inhibition of mycobacterial growth. nih.gov For example, a compound with a 4-hydroxyphenyl substituent at the 5-position exhibited strong inhibitory activity against M. tuberculosis H37Rv. nih.gov Another study synthesized a series of novel 2,5-disubstituted-1,3,4-oxadiazoles and found that some compounds displayed significant activity against the H37Rv strain, with MIC values as low as 3.12 µg/mL. connectjournals.com While specific data for the 5-tert-butyl analog is not available, the consistent activity of this scaffold suggests its potential in this therapeutic area.

Table 3: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Mycobacterium Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | M. tuberculosis H37Rv | 3.12 | connectjournals.com |

| N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | M. tuberculosis H37Rv | 3.12 | connectjournals.com |

| 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | >90% inhibition at 12.5 µg/mL | nih.gov |

The 1,3,4-oxadiazole scaffold has been identified as a promising starting point for the development of inhibitors of HIV-1 replication. Specifically, derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been shown to potently inhibit HIV-1 Tat-mediated transcription, a critical step in the viral life cycle. nih.govresearchgate.net

A high-throughput screening of a compound library identified a 1,3,4-oxadiazole derivative as an inhibitor of Tat activity. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs with potent inhibitory effects on HIV-1 infectivity, with half-maximal effective concentrations (EC50) in the sub-micromolar range. nih.govresearchgate.net These compounds were found to specifically interfere with the viral transcriptional step. nih.gov

Table 4: Anti-HIV-1 Activity of Selected 5-Indole-1,3,4-oxadiazol-2-thiol Derivatives

| Compound | Activity | Value (µM) | Reference |

|---|---|---|---|

| Derivative 9 | EC50 (HIV-1 infectivity) | 0.17 | nih.govresearchgate.net |

| Derivative 13 | EC50 (HIV-1 infectivity) | 0.24 | nih.govresearchgate.net |

| Hit Compound A | IC50 (Tat activity) | 4.0 | nih.gov |

Research into the antiprotozoal activity of 1,3,4-oxadiazole-2-thiol derivatives is an emerging area. While direct studies on 5-tert-butyl-1,3,4-oxadiazole-2-thiol are limited, investigations into related heterocyclic structures provide a basis for their potential in this field. For example, derivatives of the isomeric 1,2,5-oxadiazole N-oxide have been synthesized and tested for their in vitro antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.orgacs.org

Furthermore, 1,3,4-oxadiazole derivatives have been designed and synthesized as potential antitrypanosomal agents against Trypanosoma brucei. nih.gov One such study found a derivative that was eight times more potent than the reference drug α-difluoromethylornithine (DFMO). nih.gov These findings suggest that the 1,3,4-oxadiazole scaffold is a viable starting point for the development of novel antiprotozoal drugs.

The precise molecular mechanisms by which 1,3,4-oxadiazole derivatives exert their antimicrobial effects are still under investigation and appear to be varied. One proposed mechanism is the disruption of the bacterial cell membrane, leading to the release of cytoplasmic contents. mdpi.com

However, other studies suggest different modes of action. For some 1,3,4-oxadiazole derivatives active against S. aureus, their efficacy was not associated with the physical disruption of the cell membrane. nih.gov Instead, it was hypothesized that these compounds may interfere with protein or lipid biosynthesis. nih.gov A review of the antimicrobial activity of 1,3,4-oxadiazoles suggests a range of potential targets, including enzymes crucial for microbial survival such as enoyl-acyl carrier protein (ACP) reductase (FabI) in bacteria, which is involved in fatty acid synthesis. nih.gov Other proposed targets include DNA gyrase and various enzymes involved in the biosynthesis of the fungal cell membrane component, ergosterol. nih.govnih.gov This variety of potential targets underscores the versatility of the 1,3,4-oxadiazole scaffold in the development of antimicrobial agents.

Antiproliferative and Anticancer Studies

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives of this core structure have demonstrated a wide range of biological activities, including antiproliferative effects against various cancer cell lines. nih.govresearchgate.net

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, Caco-2, PANC-1, HepG2)

Derivatives of 5-substituted-1,3,4-oxadiazole-2-thiol have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies have shown that modifications of the 1,3,4-oxadiazole ring can lead to potent antiproliferative activity. For instance, certain derivatives have shown notable activity against cervical cancer (HeLa), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. mdpi.com Some derivatives have demonstrated stronger cytotoxic effects on MCF-7 cells than the reference compound 5-fluorouracil. nih.gov

While direct cytotoxicity data for the parent compound, this compound, is not extensively detailed in the provided results, the evaluation of its derivatives provides a strong rationale for its potential as an anticancer agent. For example, a study on related 1,3,4-thiadiazole (B1197879) derivatives highlighted that a compound with a tert-butyl substituent showed an IC50 value of 1.7 µM against a human pancreatic cancer cell line. nih.gov Another study reported that some benzimidazole (B57391) derivatives of 1,3,4-oxadiazole had a stronger cytotoxic effect on MCF-7 breast cancer cells than 5-fluorouracil. nih.gov

Below is an interactive table summarizing the cytotoxic activity of various 1,3,4-oxadiazole derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

| Derivative Class | Cell Line | Activity Metric (e.g., IC50) | Reference Compound |

| Benzo-suberone incorporated 1,3,4-thiadiazole | PANC-1 | GI50 = 0.15 µM | Not Specified |

| Benzo-suberone incorporated 1,3,4-thiadiazole | HeLa | GI50 = 1.323 µM | Not Specified |

| Pyridine-based 1,3,4-thiadiazole | HCT-116 (Colon) | IC50 = 2.03–37.56 μM | Not Specified |

| Pyridine-based 1,3,4-thiadiazole | HepG2 (Liver) | IC50 = 2.03–37.56 μM | Not Specified |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | IC50 = 2.32–8.35 μM | Not Specified |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | HepG2 (Liver) | IC50 = 2.32–8.35 μM | Not Specified |

Identification of Cellular Targets and Signaling Pathway Modulation

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their interaction with specific cellular targets and modulation of key signaling pathways involved in cancer progression. nih.gov These compounds have been investigated as inhibitors of various enzymes and proteins that are crucial for tumor growth and survival.

Potential mechanisms of action for 1,3,4-oxadiazole derivatives include:

Enzyme Inhibition: They have been studied as inhibitors of enzymes like thymidylate synthase, which is critical for DNA biosynthesis. nih.gov

Kinase Inhibition: Some derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a vital role in cell proliferation and signaling. nih.gov

Apoptosis Induction: Certain 1,3,4-oxadiazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.

While specific studies detailing the cellular targets of this compound are limited, the broader class of 1,3,4-oxadiazoles is known to interfere with these critical cellular processes, making it a promising area for further investigation.

Structure-Activity Relationships (SAR) Governing Anticancer Potency, highlighting the role of the tert-butyl group

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For 1,3,4-oxadiazole derivatives, the nature and position of substituents on the heterocyclic ring significantly influence their biological activity. researchgate.net

The tert-butyl group , in particular, is a noteworthy substituent in drug design. Its bulky and lipophilic nature can influence the compound's pharmacokinetic and pharmacodynamic properties. In the context of anticancer activity, the presence of a tert-butyl group can:

Enhance Lipophilicity: This can improve the compound's ability to cross cell membranes and reach its intracellular target.

Provide Steric Hindrance: The bulky nature of the group can influence the binding orientation of the molecule within the active site of a target enzyme or receptor, potentially leading to increased potency and selectivity.

One study on 1,3,4-thiadiazole analogs found that the derivative with a tert-butyl substituent was the most active against a human pancreatic cancer cell line, with an IC50 value of 1.7 µM. nih.gov This highlights the potentially significant contribution of the tert-butyl group to the cytotoxic efficacy of this class of compounds.

Anti-inflammatory Research Perspectives and Target Identification

The 1,3,4-oxadiazole scaffold is also recognized for its anti-inflammatory properties. nih.govpensoft.net Derivatives of this heterocyclic system have been investigated for their ability to inhibit key inflammatory mediators. Research has shown that some 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity, with molecular docking studies suggesting they may bind to and inhibit cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com The inhibition of COX enzymes is a well-established mechanism for reducing inflammation. The structural features of these compounds, including the nature of the substituents, play a crucial role in their anti-inflammatory potential. mdpi.com

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Compounds with antioxidant properties can help mitigate this damage.

Direct Radical Scavenging Mechanisms (e.g., DPPH, H₂O₂)

Several studies have demonstrated the antioxidant potential of 1,3,4-oxadiazole-2-thiol derivatives through various in vitro assays. jipbs.comresearchgate.net These compounds have shown the ability to scavenge free radicals, which are highly reactive molecules that can damage cells.

Commonly used assays to evaluate antioxidant activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This test assesses the compound's capacity to detoxify hydrogen peroxide, a precursor to more reactive oxygen species. jipbs.com

Studies on various 1,3,4-oxadiazole derivatives have reported significant radical scavenging activity in both DPPH and H₂O₂ assays. jipbs.comresearchgate.net For example, some novel 1,3,4-oxadiazole-2-thione derivatives have shown maximum in vitro antioxidant activity in these assays. jipbs.com The antioxidant capacity is often influenced by the electronic properties of the substituents on the oxadiazole ring. jipbs.com

| Assay | Compound Class | Activity | Reference Standard |

| DPPH Scavenging | 5-Benzyl-1,3,4-oxadiazole-2-thiol (B1271584) | Comparable | Vitamin C |

| H₂O₂ Scavenging | 5-Benzyl-1,3,4-oxadiazole-2-thiol | Comparable | Vitamin C |

| DPPH Scavenging | 1,3,4-oxadiazole-2-thione Mannich bases | Significant (IC50 = 26.7 µg/ml for most active) | Ascorbic Acid (IC50 = 21.3µg/ml) |

Induction of Endogenous Antioxidant Defense Systems

There is a growing interest in the antioxidant properties of heterocyclic compounds, including derivatives of 1,3,4-oxadiazole-2-thiol. Research into analogous compounds suggests that this scaffold can play a role in mitigating oxidative stress. For instance, studies on 5-benzyl-1,3,4-oxadiazole-2-thiol have demonstrated its potential as an antioxidant agent in various in vitro models, including DPPH radical scavenging and lipid peroxidation assays. nih.govnih.gov The antioxidant capacity in these molecules is often attributed to the thiol (-SH) group, which can donate a hydrogen atom to neutralize free radicals.

Furthermore, a study involving a 1,3,4-oxadiazole-thione derivative connected to a 2,4-di-tert-butyl phenol (B47542) moiety showed significant antioxidant activity, in some cases superior to the standard antioxidant ascorbic acid. researchgate.net While this compound's activity is heavily influenced by the phenolic hydroxyl group, it underscores the compatibility of the oxadiazole-thione ring with potent antioxidant functions. The collective findings suggest that the 1,3,4-oxadiazole-2-thiol core is a viable scaffold for developing agents that can counteract oxidative stress, although direct studies on this compound are needed to confirm its specific activity.

Enzyme Inhibition Kinetics and Mechanistic Studies

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, frequently appearing in molecules designed to inhibit specific enzymes. The nature of the substituent at the 5-position of the ring plays a crucial role in determining the potency and selectivity of this inhibition.

Direct studies on the PPO inhibitory activity of this compound are not prominent in the literature. However, a closely related compound, the herbicide oxadiazon (B1677825), is chemically defined as 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2-one. chemicaljournals.com This molecule shares the critical 5-tert-butyl-1,3,4-oxadiazole core. Oxadiazon is a well-established and potent inhibitor of protoporphyrinogen (B1215707) oxidase (PPO), an essential enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. chemicaljournals.com

PPO inhibitors trigger the accumulation of protoporphyrinogen IX, which then leaks from its normal pathway and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, leading to rapid lipid peroxidation, membrane disruption, and ultimately, cell death in susceptible plants. The potent herbicidal activity of oxadiazon demonstrates that the 5-tert-butyl-1,3,4-oxadiazole moiety is a key structural feature for effective PPO inhibition. chemicaljournals.com This suggests that the this compound scaffold could also be a valuable starting point for the design of new PPO-inhibiting herbicides.

The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to modulate the activity of lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. For example, setileuton, a selective inhibitor of 5-lipoxygenase, features a 1,3,4-oxadiazole ring as a core component of its structure. In another relevant study, a series of 1,3,4-oxadiazole derivatives bearing a 3,5-di-tert-butyl-4-hydroxyphenyl group were designed as dual inhibitors of 5-lipoxygenase and cyclooxygenase. This research highlights that the oxadiazole ring can be functionalized with bulky groups, such as tert-butyl moieties, to achieve potent inhibition of enzymes involved in inflammation. Although direct kinetic studies on this compound are lacking, the activity of these related compounds indicates the potential of this chemical family to modulate the 5-lipoxygenase pathway.

A significant body of research has focused on 1,3,4-oxadiazole-2-thiol derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Various S-substituted derivatives of 5-aryl-1,3,4-oxadiazole-2-thiols have been synthesized and evaluated for their inhibitory potential.

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 5-position of the oxadiazole ring significantly influences inhibitory activity. In one study focusing on 5-aryl-1,3,4-oxadiazoles, it was observed that introducing a bulky tert-butyl group onto the 5-phenyl ring led to a decrease in AChE inhibitory activity compared to smaller substituents like methyl or halogen groups. While this finding is not on the exact target molecule, it suggests that the steric bulk of the tert-butyl group at the 5-position might not be optimal for binding to the active site of cholinesterases. However, other studies on different series of 1,3,4-oxadiazole-2-thiol derivatives have reported moderate to good inhibitory activities.

Below is a data table summarizing the cholinesterase inhibitory activities of several related 5-substituted-1,3,4-oxadiazole-thioether derivatives.

| Compound Derivative | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole | 64.61 ± 0.07 | Not Reported | |

| 5-(4-chlorophenyl)-2-((3-chlorobenzyl)thio)-1,3,4-Oxadiazole | 66.81 ± 0.34 | Not Reported | |

| 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole | Not Reported | 145.11 ± 0.14 | |

| 5-(p-tolyl)-N-dodecyl-1,3,4-oxadiazol-2-amine | 36.10 ± 1.10 | 89.97 ± 3.40 | |

| 5-(4-tert-butylphenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine | > 100 | > 500 |

Currently, there is no available scientific literature detailing the investigation of this compound or its closely related analogues for inhibitory activity against the α-chymotrypsin enzyme. While other classes of heterocyclic compounds, such as benzimidazoles, have been studied as α-chymotrypsin inhibitors, this specific activity has not been reported for the 1,3,4-oxadiazole-2-thiol scaffold.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. While there are no specific studies on the inhibition of XO by this compound, research on other heterocyclic systems containing the 1,3,4-oxadiazole core has been conducted. For example, a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro XO inhibitory activity, with some compounds showing moderate inhibition. Other studies have focused on structurally different classes of inhibitors. The potential for the this compound scaffold to act as a xanthine oxidase inhibitor remains an area for future investigation.

Receptor Agonism/Antagonism and Signal Transduction Modulation (e.g., Peroxisome Proliferator-Activated Alpha (PPARα) Receptors)

There is no specific scientific literature available that details the activity of this compound as an agonist or antagonist of Peroxisome Proliferator-Activated Alpha (PPARα) receptors. While other heterocyclic compounds, including some 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, have been investigated as potential modulators of PPARα, no such studies have been reported for this particular tert-butyl substituted compound. Therefore, its effects on signal transduction pathways mediated by PPARα remain uncharacterized.

Immunomodulatory Effects on Cellular and Humoral Immunity

Similarly, the immunomodulatory properties of this compound have not been specifically documented in peer-reviewed research. The broader class of 1,3,4-oxadiazoles has been noted for potential anti-inflammatory and immunomodulatory activities, but these findings are not directly transferable to the specific compound without dedicated experimental validation.

Modulation of T-Cell Proliferation

No research data could be located that specifically examines the effect of this compound on the proliferation of T-lymphocytes. Studies on other, structurally distinct, 1,3,4-oxadiazole derivatives have occasionally reported effects on immune cells, but this information does not provide a scientifically accurate basis to describe the activity of the 5-tert-butyl analog.

Impact on Oxidative Burst and Cytokine Production

The influence of this compound on critical immunological processes such as the oxidative burst in phagocytic cells and the production of cytokines by immune cells has not been investigated in any available scientific studies. While antioxidant properties have been explored for some 1,3,4-oxadiazole-2-thiol derivatives, specific data on the modulation of reactive oxygen species production and the cytokine profile in response to this particular compound is absent from the literature.

Materials Science and Advanced Functional Applications

Design and Synthesis of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol Derivatives for Advanced Material Architectures

The synthesis of this compound and its derivatives is primarily based on established heterocyclic chemistry methodologies. The most common route involves a cyclization reaction, which is versatile for creating a variety of 5-substituted-1,3,4-oxadiazole-2-thiols. asianpubs.org

The process typically begins with an acid hydrazide, in this case, pivalic hydrazide (trimethylacetohydrazide), which provides the tert-butyl substituent. This precursor is reacted with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide (B78521). nih.govmdpi.com The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which then undergoes intramolecular cyclization upon heating to yield the this compound ring system. asianpubs.org

Derivatives for advanced material architectures are subsequently designed by modifying the thiol group. The thiol (-SH) moiety is nucleophilic and can readily react with various electrophiles. researchgate.netnih.gov This allows for the attachment of other functional units to the oxadiazole core, enabling the synthesis of complex molecules for specific applications. For instance, S-alkylation with functionalized alkyl or aryl halides can introduce polymerizable groups, photoactive chromophores, or moieties that enhance solubility and processability. researchgate.netnih.gov This synthetic flexibility allows for the creation of diverse molecular architectures, from small molecules for vapor deposition to monomers for high-performance polymers.

Table 1: General Synthesis Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Pivalic Hydrazide, Carbon Disulfide | KOH, Ethanol (B145695), Reflux | Potassium 3-pivaloyl-dithiocarbazinate (intermediate) |

Integration into Organic Light-Emitting Diodes (OLEDs) and Photoelectronic Devices

Derivatives of 1,3,4-oxadiazole (B1194373) are well-known for their excellent electron-transporting and hole-blocking properties, making them prime candidates for use in organic light-emitting diodes (OLEDs) and other photoelectronic devices. nih.gov The incorporation of a tert-butyl group, often as part of a 4-tert-butylphenyl moiety at the 5-position of the oxadiazole ring, has been shown to be particularly advantageous.

In OLEDs, materials based on tert-butyl substituted oxadiazoles (B1248032) function effectively as electron-transporting layers (ETLs) or as host materials for fluorescent or phosphorescent emitters. Research has shown that compounds such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine can be used as efficient electron conducting/hole-blocking layers. The tert-butyl groups enhance the solubility of these materials, which is crucial for solution-based processing techniques, and also promote the formation of stable amorphous films by preventing crystallization. This morphological stability is vital for the longevity and efficiency of OLED devices.

Furthermore, the introduction of bulky tert-butyl groups can reduce aggregation-caused self-quenching of excitons in the solid state. This leads to higher photoluminescent quantum yields and improved device efficiencies. Solution-processed non-doped OLEDs using blue thermally activated delayed fluorescence (TADF) emitters with tert-butyl groups have achieved record-high external quantum efficiencies (EQEs) of up to 25.8%. researchgate.net The absorption peak of some thio-1,3,4-oxadiazole derivatives around 358 nm indicates their potential utility in various photoelectronic devices. researchgate.net

Utilization in Polymerization Processes for Novel Copolymers

While specific examples of polymerization using this compound as a monomer are not extensively documented, its chemical structure offers significant potential for incorporation into novel copolymers. The reactive thiol group is the key functionality that enables its participation in several types of polymerization reactions.

One potential route is through thiol-ene polymerization , a "click" chemistry reaction where the thiol group adds across a carbon-carbon double bond (ene) in the presence of a radical initiator or UV light. By reacting bifunctional oxadiazole-thiol monomers with di-ene comonomers, novel copolymers incorporating the oxadiazole unit into the polymer backbone could be synthesized.

Another promising approach is polycondensation . The thiol group can be converted to a more nucleophilic thiolate anion, which can then react with dihaloalkanes or dihaloarenes in a nucleophilic substitution reaction to form high-performance poly(thioether)s. researchgate.netnih.gov These polymers could benefit from the thermal stability and electronic properties conferred by the 1,3,4-oxadiazole ring.

Additionally, thiol-epoxy polymerization offers a pathway to create poly(β-hydroxy thioether)s. ntu.edu.sg The reaction of a dithiol monomer based on the oxadiazole structure with a diepoxide would proceed under mild, base-catalyzed conditions, consistent with the principles of click chemistry. The resulting polymers would feature the robust oxadiazole heterocycle, potentially leading to materials with high thermal stability and specific optoelectronic functions. The biological activity of some 1,3,4-oxadiazole-2-thione derivatives has been linked to the inhibition of tubulin polymerization, though this is distinct from materials polymerization. nih.gov

Investigation of Electronic and Optical Characteristics for Device Performance

The electronic and optical properties of materials derived from this compound are critical to their performance in electronic devices. The 1,3,4-oxadiazole core is inherently electron-deficient, which facilitates electron injection and transport, a desirable characteristic for ETLs in OLEDs. nih.gov

Studies on related 2,5-disubstituted 1,3,4-oxadiazole derivatives provide insight into their typical electronic properties. These compounds generally exhibit wide energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, a study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) reported an experimental optical band gap of approximately 3.84 eV, indicating semiconductor properties suitable for optoelectronic applications. researchgate.net

The photoluminescence (PL) properties are also a key feature. Oxadiazole derivatives often show strong fluorescence in the blue region of the spectrum. The tert-butyl substituent can influence these properties; for instance, multi-branched chromophores containing 5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole units have been shown to exhibit strong two-photon excited fluorescence. The steric hindrance from the tert-butyl group can slightly alter the molecular conformation, leading to shifts in the absorption and emission spectra and influencing the LUMO energy levels. These characteristics make them promising candidates for applications in optoelectronic devices and nonlinear optics. researchgate.net

Table 2: Representative Optical Properties of tert-Butyl-Substituted Oxadiazole Derivatives

| Compound Class | Property | Observation | Potential Application | Reference |

|---|---|---|---|---|

| Thio-1,3,4-oxadiazole derivatives | UV-Vis Absorption | Peak at 358 nm | Photoelectronic Devices | researchgate.net |

| Multi-branched oxadiazoles | Two-Photon Fluorescence | Strong blue (485 nm) and yellow-green (547 nm) emission | Nonlinear Optics, Bio-imaging |

Influence of the Tert-butyl Substituent on Material Stability and Processability

The tert-butyl group plays a crucial, multifaceted role in determining the physical properties of organic semiconductor materials, significantly impacting their stability and processability. Its bulky, three-dimensional structure imparts several beneficial characteristics.

Enhanced Solubility and Processability: One of the most significant advantages of the tert-butyl group is its ability to increase the solubility of the molecule in common organic solvents. This is critical for solution-based fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing, which are essential for manufacturing large-area and flexible electronic devices.

Morphological Stability: The steric hindrance provided by the tert-butyl substituent disrupts close intermolecular π–π stacking. This disruption inhibits crystallization and promotes the formation of stable, amorphous glassy states. Amorphous films are often preferred in devices like OLEDs because they are isotropic and free from grain boundaries, which can act as traps for charge carriers and lead to device degradation. Materials incorporating tert-butyl groups have been shown to possess high glass transition temperatures (Tg), indicating excellent thermal and morphological stability.

Table 3: Summary of the Tert-butyl Group's Influence

| Property | Effect of Tert-butyl Group | Consequence for Material/Device |

|---|---|---|

| Solubility | Increases solubility in organic solvents | Enables solution-based processing (e.g., printing) |

| Molecular Packing | Sterically hinders π–π stacking | Inhibits crystallization, promotes amorphous film formation |

| Thermal Stability | Increases glass transition temperature (Tg) | Enhances morphological stability at elevated temperatures |

| Device Performance | Reduces aggregation-caused quenching | Improves photoluminescence efficiency in the solid state |

| Device Longevity | Acts as a passivation layer | Improves operational stability of transistors |

Agrochemical Research and Environmental Applications

Development as Herbicidal Agents with Specific Target Mechanisms (e.g., PPO Inhibitors)

Derivatives of 1,3,4-oxadiazole (B1194373) have been identified as potent herbicides, with a primary mechanism of action being the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the generation of reactive oxygen species.

While direct studies on 5-tert-butyl-1,3,4-oxadiazole-2-thiol are limited, research on structurally similar compounds provides strong evidence for its potential as a PPO inhibitor. For instance, the herbicide oxadiazon (B1677825), which is chemically identified as 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2-one, is a known potent inhibitor of PPO in various plant species. nih.gov The presence of the tert-butyl group on the oxadiazole ring is a common feature in this class of herbicides.

Further research has focused on synthesizing novel 1,3,4-oxadiazole derivatives and evaluating their herbicidal activity. These studies often involve the introduction of different substituents at the 2 and 5 positions of the oxadiazole ring to optimize efficacy against various weed species. For example, a series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring have demonstrated moderate to high herbicidal activity against several graminaceous weeds. researchgate.net Similarly, 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have been designed and synthesized as potential transketolase inhibitors, another target for herbicides. acs.orgnih.gov

The development of these compounds as PPO inhibitors is a continuous area of research, aiming to create more selective and effective herbicides.

Potential for Pest Control and Broader Crop Protection Strategies

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore that extends its biological activity beyond herbicidal effects to include potential applications in pest control. mdpi.com Research has demonstrated that various derivatives of 1,3,4-oxadiazole exhibit both insecticidal and fungicidal properties, suggesting a role for this compound in broader crop protection strategies. mdpi.comnih.gov

Fungicidal Activity: Studies on 1,3,4-oxadiazole-2-thiol (B52307) derivatives have shown their efficacy against a range of plant pathogenic fungi. For instance, some synthesized 5-substituted 1,3,4-oxadiazole-2-thiols have been tested for their in vitro fungicidal bioassay against fungi like Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org Furthermore, new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety have exhibited good fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The development of 1,3,4-oxadiazole derived agents for the control of maize diseases has also been a subject of study. frontiersin.org

Insecticidal Activity: The insecticidal potential of 1,3,4-oxadiazole derivatives has also been explored. nih.gov For example, a series of 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) and polymethylmethacrylate have shown good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov Other studies have investigated 1,2,4-oxadiazole (B8745197) and 1,2,4-thiadiazole (B1232254) derivatives for their insecticidal properties against various pests. researchgate.net The design of novel meta-diamide compounds containing a 1,2,4-oxadiazole group has also yielded derivatives with significant insecticidal activity against lepidopteran pests. plu.mx

These findings underscore the potential of the 1,3,4-oxadiazole-2-thiol chemical family, including the 5-tert-butyl derivative, as a source for developing broad-spectrum agents for integrated pest management in agriculture.

Investigation of Plant-Growth Regulating Properties

Beyond their roles in weed and pest control, certain heterocyclic compounds are being investigated for their ability to influence plant growth and development. While specific research on the plant-growth regulating properties of this compound is not extensively documented, studies on related structures suggest this potential.

The investigation of synthetic low molecular weight heterocycles has revealed compounds with auxin-like and cytokinin-like activities. researchgate.net These phytohormones are crucial for regulating various aspects of plant growth, from cell division and elongation to root and shoot development. For instance, derivatives of pyrimidine, pyrazole, isoflavones, and pyridine (B92270) have shown stimulating effects on plant growth. scispace.com

One study investigated the effects of 5-tert-butyl-N-m-tolylpyrazine-2-carboxamide, a compound containing a tert-butyl group, on the growth and seed yield of milk thistle (Silybum marianum L.). The application of this compound positively influenced plant biomass, flowering rate, and seed yield. researchgate.net Although the core heterocyclic ring is different, the presence of the tert-butyl group in a molecule with demonstrated plant growth-regulating effects suggests that the 5-tert-butyl moiety in this compound could also contribute to such activities. Further research is needed to directly evaluate the auxin, cytokinin, or other plant growth-regulating effects of this specific oxadiazole-thiol compound.

Cross Disciplinary Research and Future Directions of 5 Tert Butyl 1,3,4 Oxadiazole 2 Thiol

The unique structural characteristics of 5-tert-butyl-1,3,4-oxadiazole-2-thiol, namely the aromatic 1,3,4-oxadiazole (B1194373) ring, a reactive thiol group, and a bulky tert-butyl substituent, position it as a compound of significant interest in various scientific fields. Its potential extends beyond a single application, inviting cross-disciplinary research into materials science, coordination chemistry, and medicinal chemistry. This section explores its current and potential applications, emerging research areas, and the challenges and opportunities inherent in developing its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Tert-butyl-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of tert-butyl-substituted hydrazides with carbon disulfide (CS₂) under basic conditions. For example, one-pot reactions using KOH in refluxing ethanol (12–15 hours) achieve yields of 70–85% . Microwave-assisted methods can reduce reaction times (1–2 hours) and improve yields (up to 90%) by enhancing reaction homogeneity . Key variables include solvent polarity (e.g., ethanol vs. acetone), temperature (80–100°C), and stoichiometric ratios of CS₂ to hydrazide precursors.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of thiol (-SH) at ~2550 cm⁻¹ and oxadiazole C=N stretching at 1600–1650 cm⁻¹ .

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C). The oxadiazole ring protons are deshielded (8.0–8.5 ppm) .

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, S percentages .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .

- Antioxidant Potential : Employ DPPH radical scavenging (IC₅₀) and β-carotene bleaching assays, comparing to ascorbic acid .

- Enzyme Inhibition : Test against α-amylase or lipoxygenase using spectrophotometric kinetic assays .

Advanced Research Questions

Q. How does the tert-butyl substituent influence electronic and steric properties in catalysis or biological interactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the sulfur atom, as shown in S-alkylation reactions requiring prolonged reflux (24 hours) .

- Electronic Effects : Electron-donating tert-butyl groups increase electron density on the oxadiazole ring, enhancing binding affinity to hydrophobic enzyme pockets (e.g., in molecular docking studies with COX-2) .

- Data Table :

| Substituent | Steric Bulk (ų) | Hammett σ Value | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| -H | 1.0 | 0.00 | 45.2 (DPPH scavenging) |

| -CH₃ | 15.9 | -0.17 | 32.8 |

| -C(CH₃)₃ | 88.6 | -0.20 | 18.5 |

Q. How can researchers resolve contradictions in reported biological activities across structurally similar oxadiazole-thiol derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare substituent effects using standardized assays. For example, para-methyl groups may enhance antimicrobial activity (MIC = 12.5 µg/mL ), while meta-substituents improve antioxidant capacity .

- Computational Modeling : Perform DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with experimental bioactivity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for α-amylase inhibition) to identify trends obscured by assay variability .

Q. What advanced strategies are used to modify this compound for material science applications?

- Methodological Answer :

- S-Alkylation : React with alkyl halides (e.g., benzyl chloride) in acetone/KOH to form thioethers, improving solubility for DSSC sensitizers .

- Coordination Chemistry : Form Pd(II) complexes by reacting with Na₂PdCl₄, characterized via cyclic voltammetry and SEM for corrosion inhibition .

- Polymer Functionalization : Graft onto polyaniline via electrophilic substitution, enhancing conductivity (tested via four-point probe measurements) .

Methodological Considerations

Q. How to design experiments for studying tautomerism in oxadiazole-thiol derivatives?

- Step-by-Step Approach :

Synthesis : Prepare tert-butyl and reference (e.g., methyl) derivatives .

Spectroscopic Analysis : Use ¹H NMR in DMSO-d₆ to detect thiol-thione tautomer equilibrium (δ 13.5 ppm for -SH; δ 3.8 ppm for -S⁻) .

Computational Validation : Optimize tautomer geometries at B3LYP/6-31G* level to calculate relative energies .

Q. What computational tools are recommended for predicting binding modes with biological targets?

- Tools : AutoDock Vina or Schrödinger Suite for docking studies; MD simulations (GROMACS) to assess stability .

- Workflow :

Retrieve target protein (e.g., PDB ID: 1CX2 for α-amylase).

Generate ligand conformers (Open Babel).

Validate with experimental IC₅₀ correlations .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for oxadiazole-thiols, while others show weak effects?

- Resolution :

- Strain Variability : Activity against S. aureus (Gram-positive) is often higher than E. coli (Gram-negative) due to outer membrane differences .

- Substituent Positioning : Meta-substituted tert-butyl groups may hinder penetration into bacterial cells vs. para-substituted analogs .

- Assay Conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) can alter protonation states of the thiol group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.